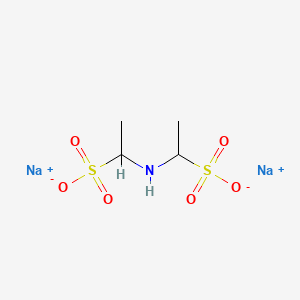

Disodium 1,1'-iminobis(ethanesulphonate)

Description

Properties

CAS No. |

84195-69-7 |

|---|---|

Molecular Formula |

C4H9NNa2O6S2 |

Molecular Weight |

277.2 g/mol |

IUPAC Name |

disodium;1-(1-sulfonatoethylamino)ethanesulfonate |

InChI |

InChI=1S/C4H11NO6S2.2Na/c1-3(12(6,7)8)5-4(2)13(9,10)11;;/h3-5H,1-2H3,(H,6,7,8)(H,9,10,11);;/q;2*+1/p-2 |

InChI Key |

PQFIJBGHHZONMM-UHFFFAOYSA-L |

Canonical SMILES |

CC(NC(C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of Disodium 1,1 Iminobis Ethanesulphonate

Established Synthetic Routes and Mechanistic Considerations

The primary established synthetic route to Disodium (B8443419) 1,1'-iminobis(ethanesulphonate) involves the N-alkylation of taurine (B1682933) or its corresponding sodium salt. This method is favored for its straightforward approach and the relative accessibility of its precursors.

Precursor Compounds and Reactant Selection

A common approach involves the reaction of taurine (2-aminoethanesulfonic acid) with a haloalkanesulfonate, such as sodium 2-chloroethanesulfonate. In this reaction, the amino group of taurine acts as the nucleophile, attacking the carbon atom bearing the halogen in the haloalkanesulfonate. The use of sodium taurinate, the deprotonated form of taurine, enhances the nucleophilicity of the amino group, thereby facilitating the reaction.

Alternatively, the reaction can be carried out using 2-chloroethanesulfonyl chloride as the electrophile. However, this approach requires careful control of the reaction conditions to prevent undesired side reactions, such as the formation of sulfonamides.

The mechanistic pathway for the N-alkylation of taurine with a haloalkanesulfonate proceeds via a standard SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen atom of taurine attacks the electrophilic carbon of the haloalkanesulfonate, leading to the displacement of the halide ion and the formation of the carbon-nitrogen bond. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the reactants and to stabilize the transition state.

| Precursor Type | Specific Compound | Role in Synthesis |

| Nucleophilic Precursor | Taurine (2-aminoethanesulfonic acid) | Provides the core aminoethanesulfonate structure. |

| Nucleophilic Precursor | Sodium Taurinate | The deprotonated, more reactive form of taurine. |

| Electrophilic Precursor | Sodium 2-chloroethanesulfonate | Provides the second ethanesulfonate (B1225610) moiety. |

| Electrophilic Precursor | 2-Chloroethanesulfonyl chloride | A more reactive electrophile for N-alkylation. |

In-Process Monitoring and Analytical Control for Synthesis (e.g., HPLC)

To ensure the quality and purity of the final product, in-process monitoring is essential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. latu.org.uy HPLC allows for the separation and quantification of the starting materials, the desired product, and any by-products present in the reaction mixture.

For the analysis of taurine and its derivatives, which often lack a strong chromophore for UV detection, pre-column derivatization is a common strategy. researchgate.netjst.go.jp Reagents such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or 2,4-dinitrofluorobenzene (DNFB) can be used to introduce a chromophoric or fluorophoric tag onto the amino group, enabling sensitive detection. latu.org.uyresearchgate.net

A typical HPLC method for monitoring the synthesis would involve a reversed-phase column (e.g., C18) and a gradient elution program with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724). researchgate.netjst.go.jp Detection is then carried out at the appropriate wavelength for the chosen derivatizing agent. researchgate.netjst.go.jp

| HPLC Parameter | Typical Conditions | Purpose |

| Column | Reversed-phase C18 | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Aqueous Buffer Gradient | To elute compounds with a range of polarities. |

| Detection | UV-Vis or Fluorescence (post-derivatization) | To quantify the components of the reaction mixture. |

| Derivatizing Agent | NBD-Cl, DNFB | To enhance the detectability of the analyte. latu.org.uyresearchgate.net |

Novel and Emerging Synthetic Strategies

Research into novel synthetic methodologies for Disodium 1,1'-iminobis(ethanesulphonate) is ongoing, driven by the desire for more efficient, cost-effective, and environmentally benign processes. One area of exploration is the use of alternative alkylating agents and catalytic systems to improve reaction rates and selectivity. Additionally, methods that avoid the use of halogenated precursors are of interest to reduce the formation of inorganic salt by-products.

Purification Techniques and Yield Enhancement in Preparative Chemistry

The purification of Disodium 1,1'-iminobis(ethanesulphonate) from the reaction mixture is a critical step in obtaining a high-purity product. Due to its high polarity and water solubility, standard organic extraction techniques are often ineffective. Recrystallization is a common and effective method for purifying water-soluble sulfonic acid salts. The crude product is dissolved in a minimal amount of hot water or a water-miscible organic solvent mixture, and then allowed to cool slowly, leading to the formation of purified crystals. The choice of solvent or solvent system is crucial for achieving high recovery and purity.

To enhance the yield of the purified product, it is important to carefully control the crystallization conditions, such as the cooling rate and the final temperature. Seeding the solution with a small amount of pure product can also induce crystallization and improve the yield.

Formation and Management of By-products in Related Syntheses

Another source of impurities is the presence of unreacted starting materials in the final product. The management of these by-products involves their removal during the purification step. Techniques such as recrystallization are effective in separating the desired product from these impurities based on differences in solubility. The choice of crystallization solvent is critical in selectively precipitating the product while leaving the by-products dissolved in the mother liquor.

Design and Synthesis of Disodium 1,1'-iminobis(ethanesulphonate) Analogues

The synthesis of analogues of Disodium 1,1'-iminobis(ethanesulphonate) generally follows similar principles to the preparation of the parent compound, with variations in the starting materials.

N-Substituted Analogues:

To create analogues with substitution on the nitrogen atom, a primary amine (R-NH₂) can be used in place of ammonia (B1221849). The reaction with two equivalents of a suitable ethanesulfonate precursor, such as sodium 2-chloroethanesulfonate or sodium vinylsulfonate, will yield N-substituted-1,1'-iminobis(ethanesulphonate) derivatives. The nature of the 'R' group can be varied widely, from simple alkyl or aryl groups to more complex functional moieties. This approach is a standard method for the N-alkylation of primary amines. youtube.com

Analogues with Modified Alkyl Chains:

Analogues with different chain lengths or branching on the carbon backbone can be synthesized by using appropriately substituted starting materials. For instance, using a 3-chloropropanesulfonate or a 2-chloropropanesulfonate would result in analogues with longer or branched alkyl chains between the nitrogen and the sulfonate groups.

Table 2: Synthesis of Disodium 1,1'-iminobis(ethanesulphonate) Analogues

| Analogue Type | General Synthetic Strategy | Example Starting Materials |

| N-Alkyl/Aryl | Reaction of a primary amine with two equivalents of a sulfonated alkylating agent. | Methylamine, Sodium 2-chloroethanesulfonate |

| Modified Chain | Reaction of ammonia or a primary amine with a sulfonated alkylating agent with a different carbon skeleton. | Ammonia, Sodium 3-chloropropanesulfonate |

| Further N-Alkylation | Reaction of Disodium 1,1'-iminobis(ethanesulphonate) with an alkylating agent. | Disodium 1,1'-iminobis(ethanesulphonate), Methyl iodide |

The synthesis of these analogues allows for the fine-tuning of the physicochemical properties of the molecule, such as its solubility, acidity, and chelating ability. The general synthetic routes are robust and can be adapted to a wide range of starting materials to generate a diverse library of compounds for further investigation.

Advanced Structural Characterization and Elucidation of Disodium 1,1 Iminobis Ethanesulphonate

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable tools for probing the molecular structure of Disodium (B8443419) 1,1'-iminobis(ethanesulphonate). Each technique provides unique insights into the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For Disodium 1,1'-iminobis(ethanesulphonate), ¹H and ¹³C NMR spectroscopy would be the primary methods used.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the two methylene (B1212753) (-CH₂-) groups and the imino (N-H) proton. Due to the symmetry of the molecule, the four methylene groups are chemically equivalent, likely resulting in a simplified spectrum. The chemical shifts of these protons would be influenced by the adjacent sulfonate and imino groups.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. In the symmetrical Disodium 1,1'-iminobis(ethanesulphonate) molecule, two distinct signals would be anticipated, corresponding to the two equivalent methylene carbons attached to the nitrogen and the two equivalent methylene carbons attached to the sulfonate groups.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values may vary based on solvent and other experimental conditions.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | δ 3.0-3.5 | Triplet | -CH₂-S |

| ¹H | δ 2.8-3.2 | Triplet | -CH₂-N |

| ¹H | δ (variable) | Singlet | N-H |

| ¹³C | δ 50-60 | - | -CH₂-S |

| ¹³C | δ 45-55 | - | -CH₂-N |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present.

The IR and Raman spectra of Disodium 1,1'-iminobis(ethanesulphonate) would be characterized by absorption bands corresponding to:

S-O stretching: Strong absorptions in the region of 1200-1100 cm⁻¹ and 1050-1000 cm⁻¹ are characteristic of the sulfonate group (SO₃⁻).

N-H stretching: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine.

C-H stretching: Absorptions in the 2850-3000 cm⁻¹ range would correspond to the methylene groups.

C-N stretching: This vibration typically appears in the 1020-1250 cm⁻¹ region.

S-C stretching: A weaker absorption around 600-800 cm⁻¹ may be observed.

A summary of expected vibrational frequencies is provided in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium-Strong |

| S=O Stretch (asymmetric) | 1200-1100 | Strong |

| S=O Stretch (symmetric) | 1050-1000 | Strong |

| C-N Stretch | 1020-1250 | Medium |

| S-C Stretch | 600-800 | Weak-Medium |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For Disodium 1,1'-iminobis(ethanesulphonate), which is an ionic compound, electrospray ionization (ESI) would be a suitable technique.

The mass spectrum would be expected to show a prominent peak corresponding to the anionic component, [C₄H₉NO₆S₂]²⁻, and its associated sodium adducts. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition of the molecule with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further elucidate the connectivity of the atoms within the structure.

X-ray Crystallography and Solid-State Structure Determination

A successful single-crystal X-ray diffraction experiment would yield precise data on the crystal system, space group, and unit cell dimensions. This information would reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding involving the imino group and the sulfonate oxygen atoms, as well as ionic interactions with the sodium cations.

Conformational Analysis and Molecular Geometry

The flexibility of the ethanesulfonate (B1225610) chains allows for various possible conformations. Computational modeling, in conjunction with experimental data from NMR and X-ray crystallography, can be used to determine the most stable conformation of the molecule. The geometry around the central nitrogen atom is expected to be trigonal pyramidal. The bond lengths and angles would be influenced by the electronic effects of the sulfonate groups and steric hindrance between the two ethanesulfonate arms.

Theoretical and Computational Chemistry Studies of Disodium 1,1 Iminobis Ethanesulphonate

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the energy of a system.

Should DFT be applied to Disodium (B8443419) 1,1'-iminobis(ethanesulphonate), researchers would typically:

Calculate Molecular Properties: DFT is excellent for predicting a wide range of properties, including infrared (IR) and Raman vibrational frequencies, NMR chemical shifts, and electronic absorption spectra (UV-Vis).

Investigate Chemical Reactivity: By analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Map the Molecular Electrostatic Potential (MEP): An MEP surface would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insight into its intermolecular interactions.

Various functionals, such as B3LYP or PBE0, would be tested to find the most suitable one for this specific chemical system.

Semi-Empirical and Hybrid Computational Models

Semi-empirical methods simplify many of the complex calculations in ab initio methods by incorporating experimental parameters (parameterization). This makes them computationally much faster, allowing for the study of larger molecular systems.

For Disodium 1,1'-iminobis(ethanesulphonate), methods like AM1, PM3, or the more recent PM7 could provide rapid initial geometry optimizations and electronic property estimations before more computationally expensive methods are used. Hybrid methods, which combine aspects of different levels of theory (e.g., ONIOM), could be used to study the molecule's interaction with a solvent or a biological macromolecule, where the core part of the molecule is treated with a high level of theory (like DFT) and the surrounding environment with a lower-cost method.

Molecular Simulation Techniques

While quantum mechanics describes the electronic structure, molecular simulations are used to study the dynamic behavior of molecules over time.

Molecular Mechanics (MM) and Force Field Development

Molecular Mechanics (MM) treats atoms as classical particles and uses a "force field" to describe the potential energy of a system as a function of its atomic coordinates. A force field is a set of equations and associated parameters that define the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

To study Disodium 1,1'-iminobis(ethanesulphonate), a specific force field would need to be developed or an existing one validated. This process would involve:

Parameterization: Deriving the parameters for bond lengths, angles, and dihedral angles, often using data from higher-level quantum chemical calculations (like DFT).

Charge Derivation: Calculating the partial atomic charges on each atom to accurately model electrostatic interactions.

Commonly used force fields that could be adapted include AMBER, CHARMM, or OPLS.

Molecular Dynamics (MD) Simulations of Chemical Behavior

Molecular Dynamics (MD) simulations use the forces calculated from a force field to solve Newton's equations of motion for a system of atoms and molecules. This allows for the observation of the system's evolution over time, providing insights into its dynamic behavior.

For Disodium 1,1'-iminobis(ethanesulphonate), MD simulations could be used to study:

Conformational Analysis: To explore the different shapes the molecule can adopt in a solution and their relative stabilities.

Solvation Effects: To understand how the molecule interacts with water or other solvent molecules, including the formation of hydration shells around the sulfonate and imino groups.

Transport Properties: To predict properties like the diffusion coefficient in a given medium.

An MD simulation would provide a trajectory file containing the positions and velocities of all atoms over time, which can be analyzed to extract a wealth of information about the molecule's behavior at the atomic level.

Monte Carlo Methods for Conformational Sampling

Monte Carlo (MC) methods serve as a powerful computational tool for exploring the vast conformational landscape of flexible molecules like Disodium 1,1'-iminobis(ethanesulphonate). wikipedia.org Unlike deterministic methods such as molecular dynamics, MC methods utilize random sampling to generate a diverse ensemble of molecular conformations. This stochastic nature is particularly advantageous for overcoming energy barriers and achieving a more comprehensive survey of the possible three-dimensional arrangements of the molecule.

For Disodium 1,1'-iminobis(ethanesulphonate), a conformational search using MC methods would involve a series of random torsional angle rotations around its flexible single bonds, primarily within the two ethanesulphonate chains linked by the central imino group. Each newly generated conformation is then accepted or rejected based on a probability criterion, typically the Metropolis algorithm, which depends on the potential energy of the new state. Lower energy conformations are preferentially accepted, but higher energy states are also permitted with a certain probability, allowing the system to escape local energy minima.

The primary goal of such a study would be to identify the lowest energy (most stable) conformers and to understand the relative populations of different conformational families under specified conditions (e.g., in a vacuum or in a solvent). Given that the compound is highly soluble in water, performing these simulations with an implicit or explicit water model would be crucial for obtaining biologically and chemically relevant results. evitachem.com The resulting data provides fundamental insights into the molecule's intrinsic flexibility and preferred shapes, which underpin its interactions and reactivity.

Illustrative Data: Representative Low-Energy Conformers

Below is a hypothetical table representing the kind of data that would be generated from a Monte Carlo conformational analysis. The dihedral angles define the molecular shape, and the potential energy indicates stability.

| Conformer ID | Key Dihedral Angle 1 (degrees) | Key Dihedral Angle 2 (degrees) | Relative Potential Energy (kcal/mol) |

| 1 | 178.5 | -179.1 | 0.00 |

| 2 | 65.2 | -178.8 | 1.25 |

| 3 | -68.9 | 179.5 | 1.27 |

| 4 | 64.8 | 66.3 | 2.89 |

| 5 | -70.1 | -69.5 | 2.95 |

Note: This table is for illustrative purposes only and represents hypothetical output from a computational study, as specific research data for this compound is not publicly available.

Prediction of Chemical Reactivity and Interaction Potentials (Non-Biological)

Computational chemistry offers powerful methods to predict the chemical reactivity and interaction potential of Disodium 1,1'-iminobis(ethanesulphonate) with non-biological entities, such as metal surfaces, nanoparticles, or other chemical species. mdpi.com These predictions are typically derived from the molecule's calculated electronic structure using quantum mechanical methods like Density Functional Theory (DFT). wikipedia.org

A key tool in this analysis is the molecular electrostatic potential (MEP) surface. For Disodium 1,1'-iminobis(ethanesulphonate), the MEP surface would highlight regions of negative potential, concentrated around the anionic sulphonate groups (-SO₃⁻) and the lone pair of the central nitrogen atom. These regions represent likely sites for electrophilic attack or coordination with cations and positively charged surfaces. Conversely, regions of positive potential would indicate sites susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is another critical component. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. The HOMO location indicates the site most likely to donate electrons in a reaction, while the LUMO location indicates the site most likely to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability; a larger gap implies lower reactivity. These calculations can predict how the compound might interact with various materials, for instance, acting as a corrosion inhibitor by donating electrons from its HOMO to the empty orbitals of a metal surface.

Illustrative Data: Calculated Reactivity Descriptors

The following table provides examples of reactivity indices that would be calculated to quantify the molecule's chemical behavior.

| Reactivity Descriptor | Hypothetical Value | Interpretation |

| HOMO Energy | -8.5 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | 8.0 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 15.2 D | A high value indicates a highly polar molecule, influencing solubility and intermolecular forces. |

Note: This table is for illustrative purposes only. The values are hypothetical and intended to represent the output of quantum chemical calculations, as specific research data for this compound is not publicly available.

Computational Databases and Validation with Experimental Data

The validation of theoretical predictions against experimental data is a cornerstone of modern computational chemistry. wikipedia.org For a compound like Disodium 1,1'-iminobis(ethanesulphonate), computational results from methods described above would remain largely theoretical until substantiated by empirical evidence.

If computational studies were performed, the resulting data, such as optimized geometries, vibrational frequencies, and electronic properties, could be deposited in public computational chemistry databases. These databases serve as a repository for researchers, allowing for the comparison and reuse of calculated data.

The primary method for validating the predicted lowest-energy conformation would be a comparison with an experimentally determined structure, typically from single-crystal X-ray diffraction. This technique provides precise atomic coordinates in the solid state. Discrepancies between the calculated gas-phase or solvated-phase structure and the solid-state crystal structure can themselves be informative, revealing the influence of crystal packing forces.

Spectroscopic data provides another avenue for validation. Calculated vibrational frequencies (e.g., from a DFT frequency analysis) can be compared to experimental infrared (IR) and Raman spectra. A good correlation between the predicted and observed spectral peaks and intensities would lend confidence to the computational model. Similarly, calculated NMR chemical shifts can be benchmarked against experimental NMR data. Should significant deviations exist, the computational model (e.g., the level of theory or basis set) can be refined to better reproduce the experimental results, leading to more accurate future predictions.

Chemical Reactivity and Interaction Mechanisms of Disodium 1,1 Iminobis Ethanesulphonate Non Biological

Chelation Chemistry and Metal Ion Complexation

Coordination Modes and Ligand Properties

No specific data is available on the coordination modes of Disodium (B8443419) 1,1'-iminobis(ethanesulphonate) with various metal ions. Information regarding its behavior as a monodentate, bidentate, or tridentate ligand, and the atoms involved in coordination (nitrogen and/or oxygen atoms from the sulphonate groups) is not documented in the searched scientific literature.

Stability Constants and Thermodynamic Aspects of Chelation

There are no published stability constants (log K values) or thermodynamic data (such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation) for the formation of metal complexes with Disodium 1,1'-iminobis(ethanesulphonate).

Applications in Sequestration and Material Modification

Without fundamental data on its chelation capabilities, any discussion of its potential applications in metal sequestration or material modification would be purely speculative.

Oxidation-Reduction Chemistry and Redox Properties

No information regarding the redox potential of Disodium 1,1'-iminobis(ethanesulphonate) or its behavior in oxidation-reduction reactions has been found. It is unknown whether the imino group or other parts of the molecule are susceptible to oxidation or reduction under typical chemical conditions.

Acid-Base Chemistry and Buffering Capacity Mechanisms

The acid dissociation constants (pKa values) for the imino group of Disodium 1,1'-iminobis(ethanesulphonate) are not available. The sulphonate groups are derived from a strong acid and are expected to be fully deprotonated over a wide pH range, but the protonation behavior of the secondary amine is crucial for understanding its acid-base chemistry and potential buffering capacity, and this information is currently lacking.

Free Radical Scavenging Mechanisms (Chemical Kinetics and Thermodynamics)

There is no research available that investigates the potential for Disodium 1,1'-iminobis(ethanesulphonate) to act as a free radical scavenger. Consequently, no data on the kinetics (rate constants) or thermodynamics of its reactions with free radicals exists.

Interactions with Organic and Inorganic Substrates

The reactivity of Disodium 1,1'-iminobis(ethanesulphonate) is characterized by the nucleophilicity of its central nitrogen atom and the coordinating ability of the sulfonate groups. These features allow it to interact with a variety of electrophilic organic molecules and to form stable complexes with inorganic metal ions.

Interactions with Inorganic Substrates: Metal Ion Complexation

A significant aspect of the chemical behavior of Disodium 1,1'-iminobis(ethanesulphonate) is its capacity to form complexes with metal ions. evitachem.com The presence of the imino group and the sulfonate moieties allows the molecule to act as a chelating agent, binding to metal centers through multiple coordination sites. This property is particularly notable in its interaction with platinum-based compounds, a characteristic leveraged in its application as a chemoprotective agent. evitachem.com

The interaction with platinum-containing drugs, such as cisplatin, involves the formation of a coordination complex. This binding is understood to occur with reactive metabolites of these drugs, effectively neutralizing their potential to cause harm to unintended biological tissues. evitachem.com While the primary context of this interaction is often biological, the underlying chemical mechanism is a fundamental inorganic coordination reaction.

The compound's ability to form complexes is not limited to platinum. It can interact with various other metal ions, a property that enhances its utility in different applications. evitachem.com The specifics of these interactions, including the coordination geometry, stability constants, and the nature of the resulting complexes, are subjects of detailed chemical investigation.

| Inorganic Substrate | Interaction Type | Key Observations |

| Platinum-based compounds (e.g., Cisplatin metabolites) | Coordination/Chelation | Forms stable complexes, leading to detoxification of the platinum species. evitachem.com |

| Various Metal Ions | Complex Formation | Acts as a chelating agent, with potential applications in different areas. evitachem.com |

Reactivity with Organic Substrates and General Reactivity

The chemical structure of Disodium 1,1'-iminobis(ethanesulphonate) also allows for reactions with various organic substrates, primarily through the nucleophilic secondary amine. While specific, detailed research on its reactions with a broad range of organic functional groups is not extensively documented in readily available literature, its general reactivity profile can be inferred from its structural features.

The compound can undergo oxidation reactions under specific conditions, leading to the formation of sulfonic acid derivatives. evitachem.com Conversely, it can also be subjected to reduction, yielding different products. evitachem.com The synthesis of Disodium 1,1'-iminobis(ethanesulphonate) itself is a notable chemical process, often starting from sodium bromoethanesulfonate. This synthesis is typically conducted under controlled heating conditions, for instance, at approximately 80°C for about 1.5 hours, with the reaction progress monitored by techniques like High-Performance Liquid Chromatography (HPLC). evitachem.com

| Reaction Type | Reactant/Conditions | Product Type |

| Oxidation | Specific oxidizing conditions | Sulfonic acid derivatives evitachem.com |

| Reduction | Specific reducing conditions | Various reduction products evitachem.com |

| Synthesis | Sodium bromoethanesulfonate, heat | Disodium 1,1'-iminobis(ethanesulphonate) evitachem.com |

Further research into the specific reactions of Disodium 1,1'-iminobis(ethanesulphonate) with various classes of organic compounds, such as alkyl halides, epoxides, and carbonyl compounds, would provide a more comprehensive understanding of its synthetic utility and interaction mechanisms.

Applications of Disodium 1,1 Iminobis Ethanesulphonate in Materials Science and Industrial Processes

Role as a Surfactant and Surface-Active Agent in Industrial Formulations

While specific data on the surface tension and critical micelle concentration (CMC) of Disodium (B8443419) 1,1'-iminobis(ethanesulphonate) are not extensively documented in publicly available literature, its structural similarity to the broader class of taurine-based surfactants provides a strong indication of its surface-active properties. Taurine (B1682933) and its derivatives are well-established as mild, effective surfactants used in a variety of industrial applications. itwreagents.comgoogle.comhuji.ac.il

N-acyltaurine derivatives, which share the core structure of an amino acid linked to a sulfonate group, are known for their excellent foaming and wetting capabilities. tubitak.gov.trresearchgate.netnih.gov These properties are desirable in formulations for industrial cleaning, textile processing, and agricultural products. The two sulfonate groups in Disodium 1,1'-iminobis(ethanesulphonate) are expected to confer significant hydrophilicity, while the imino group provides a site for potential interactions, suggesting its utility as a co-surfactant or a primary surface-active agent in specialized formulations.

The general characteristics of taurate surfactants include good performance in hard water and a wide pH stability range, making them suitable for diverse industrial environments. itwreagents.com Although direct quantitative data for Disodium 1,1'-iminobis(ethanesulphonate) is needed for a complete assessment, the established performance of related compounds underscores its potential in this area.

Table 1: General Properties of Taurine-Based Surfactants

| Property | Description | Relevance to Industrial Formulations |

| Mildness | Low irritation potential. | Suitable for products that come into contact with sensitive materials or require a gentle cleaning action. |

| Foaming | Good foaming ability and foam stability, even in the presence of oils. | Desirable for detergents, cleaning agents, and certain industrial processes requiring foam. |

| Hard Water Tolerance | Retain effectiveness in water with high mineral content. | Broadens applicability in various geographical locations and industrial water sources. |

| pH Stability | Stable over a wide pH range. | Allows for formulation in both acidic and alkaline products. |

| Biodegradability | Generally considered to be readily biodegradable. | Meets growing demand for environmentally friendly industrial products. |

Application in Polymer Chemistry and Material Synthesis as an Additive

The incorporation of taurine and its derivatives into polymeric structures is an emerging area of research, driven by the desire to impart specific functionalities to materials. A recent study has demonstrated that taurine can act as a catalyst in the ring-opening polymerization of lactide, a key monomer for producing biodegradable polyesters like polylactic acid (PLA). nih.gov This suggests a potential role for taurine derivatives, including Disodium 1,1'-iminobis(ethanesulphonate), in the synthesis of sustainable polymers. nih.gov The study highlighted that taurine's zwitterionic nature contributes to a dual activation mechanism, and polymers synthesized with taurine showed no detrimental effects on thermal stability. nih.gov

Furthermore, taurine has been successfully introduced into polymer brushes grafted onto porous hollow-fiber membranes. researchgate.net This modification was shown to influence the properties of the membrane, such as its interaction with proteins. researchgate.net The presence of the amino and sulfonic acid groups in taurine can alter the charge and hydrophilicity of the polymer surface, which is a critical factor in applications like filtration, separation, and biomedical materials. researchgate.netresearchgate.net

While direct evidence for the use of Disodium 1,1'-iminobis(ethanesulphonate) as a polymer additive is limited, the research on related taurine compounds points towards its potential in several areas:

Monomer/Catalyst in Polymer Synthesis: Its structure suggests it could be investigated as a functional monomer or co-monomer to introduce sulfonate groups into a polymer backbone, thereby modifying properties like water solubility, ion-exchange capacity, and biocompatibility.

Surface Modifier: It could be used to treat the surface of polymers to enhance hydrophilicity, reduce fouling, or introduce specific binding sites.

Additive in Polymer Formulations: As an additive, it might improve the processing characteristics or final properties of polymers, such as antistatic behavior or dye uptake in textiles.

Table 2: Potential Applications of Taurine Derivatives in Polymer Science

| Application Area | Potential Role of Taurine Derivative | Resulting Polymer Property |

| Bioplastics Synthesis | Catalyst or Co-monomer | Enhanced biodegradability, modified mechanical properties. |

| Membrane Technology | Surface grafting agent | Improved hydrophilicity, anti-fouling characteristics, selective separation. |

| Textile Industry | Additive in fiber spinning or finishing | Increased dye affinity, antistatic properties, improved moisture management. |

| Biomedical Polymers | Functional monomer or coating | Enhanced biocompatibility, protein resistance, specific cell interactions. |

Utilization in General Biochemical Research Methodologies (Non-Clinical)

Buffering Agent in In Vitro Assays

Disodium 1,1'-iminobis(ethanesulphonate) possesses a zwitterionic character at certain pH values, a key feature of many "Good's buffers" widely used in biological research. huji.ac.ilsolubilityofthings.com These buffers are valued for their minimal interaction with biological macromolecules and their pKa values often falling within the physiological pH range. itwreagents.comsolubilityofthings.comnih.gov

Zwitterionic buffers, such as HEPES and MES, are standard components in many in vitro assays, including enzyme kinetics studies and cell culture, because they help maintain a stable pH environment, which is crucial for the structure and function of proteins and nucleic acids. solubilityofthings.com The presence of two sulfonate groups and a secondary amine in Disodium 1,1'-iminobis(ethanesulphonate) suggests it could have a pKa value that makes it suitable for buffering in specific pH ranges relevant to biochemical assays. While detailed studies on its pKa and buffering capacity are needed, its structural analogy to other zwitterionic sulfonate buffers indicates its potential utility in this area.

Stabilizing Agent for Proteins and Biomolecules

The stabilization of proteins is critical for many biochemical and biotechnological applications. Taurine and other zwitterionic compounds have been shown to act as protein stabilizers. nih.govresearchgate.netnih.gov They are thought to function by being preferentially excluded from the protein surface, which promotes the hydration of the protein and favors a more compact, stable conformation. nih.gov

Zwitterionic polymers containing sulfobetaine (B10348) units, which are structurally related to the ethanesulphonate groups of the title compound, have been demonstrated to enhance the stability of proteins against thermal stress and aggregation. nih.govresearchgate.net The mechanism is believed to involve the strengthening of hydrophobic interactions within the protein structure. nih.gov Given these findings, Disodium 1,1'-iminobis(ethanesulphonate) is a candidate for investigation as a small-molecule stabilizer for proteins in various research and industrial contexts where maintaining protein integrity is paramount.

Applications in Electrophoretic Techniques

While taurine itself is often analyzed by capillary electrophoresis, there is no direct evidence to suggest that Disodium 1,1'-iminobis(ethanesulphonate) is commonly used as a component of electrophoresis buffers. nih.govresearchgate.netresearchgate.netwikipedia.org Electrophoresis buffers are typically chosen for their ability to maintain a constant pH and ionic strength, allowing for the effective separation of molecules based on their size and charge. Amino acids and their derivatives have isoelectric points at which they have zero net mobility in an electric field, a principle that is exploited in electrophoretic techniques. wikipedia.org The zwitterionic nature of Disodium 1,1'-iminobis(ethanesulphonate) means it has an isoelectric point, but its suitability as a buffer component would depend on its pKa values and its interaction with the analytes and the capillary or gel matrix.

Patent Landscape and Innovation in Non-Medical Industrial Uses

The patent landscape for Disodium 1,1'-iminobis(ethanesulphonate) is more developed in the pharmaceutical sector. However, there is a growing interest in the industrial applications of taurine and its derivatives, as evidenced by patents covering their use in a range of non-medical fields.

Patents for taurine derivatives describe their use as artificial seasonings for food, in cleaning and cosmetic formulations, and for various industrial processes. researchgate.net The unique properties of taurine-based compounds, such as their stability and surface activity, are driving this innovation. While patents specifically citing Disodium 1,1'-iminobis(ethanesulphonate) for non-medical industrial uses are not yet widespread, the broader patent activity for related compounds suggests a potential for future intellectual property development in areas such as:

Specialty surfactants for industrial and institutional cleaning.

Additives for polymer and materials synthesis.

Components in formulations for textile and leather processing.

Agents for use in agricultural chemical formulations.

As research into the industrial applications of this compound continues, an increase in patent filings in these and other non-medical sectors can be anticipated.

Environmental Chemistry and Fate of Disodium 1,1 Iminobis Ethanesulphonate

Environmental Release and Emission Estimation Models

The release of Disodium (B8443419) 1,1'-iminobis(ethanesulphonate) into the environment is primarily associated with its manufacturing, formulation, and use, particularly in the pharmaceutical sector. acs.orgraps.org Wastewater from pharmaceutical manufacturing facilities is a significant potential source of this and other chemical compounds into the aquatic environment. mdpi.com

To estimate the environmental release of chemical substances, various models are employed. These models are essential for conducting environmental risk assessments, especially when empirical monitoring data is scarce. chemsafetypro.com Generic scenario-based models are often used to provide screening-level estimates of environmental releases and worker exposure in specific industrial categories. nih.gov

For instance, the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation utilizes emission factors to estimate the release of substances. google.com Models like the EU's EUSES (European Union System for the Evaluation of Substances) and the US EPA's ChemSTEER (Chemical Screening Tool for Exposures and Environmental Releases) are used to predict environmental concentrations based on the substance's properties and use patterns. chemsafetypro.comnih.gov These models consider the entire life cycle of a chemical, from manufacture and formulation to industrial, professional, and consumer use, and finally, disposal. chemsafetypro.com

Dynamic plume modeling tools can also be utilized to predict the dispersion of a chemical release in real-time by incorporating data on the substance and meteorological conditions. aiha.org However, for Disodium 1,1'-iminobis(ethanesulphonate) specifically, there is a lack of publicly available, substance-specific emission estimation models. The estimation of its release would, therefore, rely on general models for industrial chemicals and pharmaceuticals, taking into account its production volume and use patterns. raps.orgtandfonline.comnih.gov

Degradation Pathways in Environmental Compartments (e.g., Water, Soil)

The degradation of a chemical substance in the environment can occur through biotic (biodegradation) and abiotic (e.g., hydrolysis, photodegradation) pathways. There is limited specific information on the degradation pathways of Disodium 1,1'-iminobis(ethanesulphonate). However, insights can be drawn from the behavior of structurally related compounds.

Biodegradation: As a sulfonated organic compound, its biodegradability is a key factor in its environmental persistence. The presence of sulfonate groups can make compounds more resistant to biodegradation. uni-konstanz.de However, some bacteria have been shown to degrade sulfonated aromatic amines. nih.gov For instance, certain Pseudomonas species can utilize sulfonated compounds as a source of carbon and nitrogen. nih.govresearchgate.net The degradation of taurine (B1682933), a structurally related aminosulfonic acid, involves desulfonation, which is a critical step in its metabolism by gut bacteria like Bilophila wadsworthia. nih.govwikipedia.org The biodegradation of ethoxylated fatty amines, which also contain a secondary amine group, can proceed through the cleavage of the C(alkyl)-N bond. tandfonline.com

Hydrolysis: The hydrolysis of sulfonate esters has been studied, with reaction mechanisms that can be either stepwise or concerted. nih.govacs.orgacs.org The stability of the C-S bond in sulfonates generally makes them resistant to hydrolysis under typical environmental conditions. The hydrolysis of 2-hydroxyethanesulfonyl chloride, a related compound, proceeds through the formation of an intermediate sultone. cdnsciencepub.com

Photodegradation: The photodegradation of secondary amines in aqueous solutions can be influenced by the presence of substances like nitrate (B79036) and humic substances. acs.orgnih.gov Hydroxyl radicals generated from nitrate can lead to the degradation of amine drugs. acs.orgnih.govresearchgate.net The presence of humic substances can also sensitize the photodegradation of some amines through an electron transfer mechanism. acs.orgnih.gov

Persistence, Mobility, and Bioavailability in Environmental Systems

The persistence, mobility, and bioavailability of a chemical determine its distribution and potential for exposure in the environment.

Persistence: Persistence is a measure of how long a substance remains in the environment. Due to the limited data on its degradation, the persistence of Disodium 1,1'-iminobis(ethanesulphonate) is not well-defined. If its biodegradation is slow, it could be considered persistent in the environment.

Mobility: As a disodium salt, this compound is expected to be highly soluble in water. nih.gov The mobility of anionic surfactants in soil can vary, but they are generally more mobile than cationic surfactants. geoscienceworld.org The mobility of organic compounds in soil is often assessed using the soil adsorption coefficient (Koc). A low Koc value indicates high mobility. chemsafetypro.com For ionic organic compounds, mobility is also influenced by the pH of the soil and water, as this affects the charge of both the compound and the soil particles. nih.govacs.orgnih.govuq.edu.au Anionic compounds are often repelled by negatively charged soil surfaces, leading to greater mobility in the aqueous phase. nih.govuq.edu.au The presence of sulfonate groups generally increases the water solubility and, consequently, the mobility of organic compounds. nih.govnih.gov

Bioavailability: Bioavailability refers to the fraction of a substance that can be taken up by organisms. The high water solubility of Disodium 1,1'-iminobis(ethanesulphonate) suggests it would be bioavailable to aquatic organisms. nih.gov However, the presence of the sulfonate groups may influence its uptake and metabolism. uni-konstanz.denih.gov

Illustrative Soil Mobility Classification Based on Koc

| Koc Value Range | Mobility Class |

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2,000 | Low |

| 2,000 - 5,000 | Slightly |

| > 5,000 | Immobile |

| This table illustrates the general classification of soil mobility based on Koc values as per McCall's classification scheme. Specific Koc data for Disodium 1,1'-iminobis(ethanesulphonate) is not available. |

Regulatory Frameworks for Environmental Substance Control

The management of chemical substances is governed by various national and international regulatory frameworks aimed at protecting human health and the environment.

Compliance with Chemical Registration, Evaluation, Authorization and Restriction (REACH) Regulations

In the European Union, the REACH regulation requires companies to register chemical substances they produce or import in quantities of one tonne or more per year. The registration involves submitting a dossier of information on the properties and hazards of the substance. While Disodium 1,1'-iminobis(ethanesulphonate) is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS), its specific registration status under REACH is not publicly detailed. researchgate.neteuropa.eu

Inclusion in National and International Chemical Inventories

The listing of a chemical on a national inventory is a prerequisite for its commercial use in that country. The status of Disodium 1,1'-iminobis(ethanesulphonate) (CAS No. 58779-73-0) on several major inventories is as follows:

| Inventory | Country/Region | Status |

| EINECS | European Union | Listed researchgate.net |

| TSCA | United States | Not Listed wikipedia.orgresearchgate.neteuropa.eunih.govepa.gov |

| DSL | Canada | Not explicitly found nih.govresearchgate.netchemradar.commdpi.comnilu.no |

| AICS | Australia | Not explicitly found |

| ENCS | Japan | Not explicitly found |

| IECSC | China | Not explicitly found mdpi.com |

| KECI | South Korea | Not explicitly found |

| PICCS | Philippines | Not Listed researchgate.netnih.govmdpi.com |

| NZIoC | New Zealand | Not Listed researchgate.netgeoscienceworld.orgagriculturejournals.cz |

This table summarizes the known inventory status. "Not explicitly found" indicates that a search of the public inventory did not yield a result for this specific CAS number.

Environmental Monitoring and Prioritization Strategies for Chemical Substances

Environmental monitoring programs are essential for understanding the actual concentrations of chemicals in the environment and for verifying the predictions of release models. mdpi.comtandfonline.com In the pharmaceutical industry, environmental monitoring is a key component of ensuring the quality of the manufacturing environment. tandfonline.com Monitoring of wastewater from pharmaceutical plants can provide data on the release of active pharmaceutical ingredients and excipients. mdpi.com

Chemicals are often prioritized for more detailed risk assessment based on their potential for persistence, bioaccumulation, and toxicity (PBT), as well as their production volume and use patterns. acs.orgnih.govresearchgate.netgeoscienceworld.org The US EPA, under the Toxic Substances Control Act (TSCA), has a process for prioritizing chemicals for risk evaluation. acs.org Similarly, international bodies and other national authorities have strategies for identifying and managing the risks of chemical substances. There is no indication that Disodium 1,1'-iminobis(ethanesulphonate) is currently a priority substance in major environmental monitoring or risk assessment programs. The lack of comprehensive environmental fate data is a significant knowledge gap that hinders a full environmental risk assessment for this compound. nih.govresearchgate.netnih.gov

Analytical Techniques for Detection and Quantification of Disodium 1,1 Iminobis Ethanesulphonate

Chromatographic Methods for Separation and Identification

Chromatographic techniques are fundamental for the separation and identification of Disodium (B8443419) 1,1'-iminobis(ethanesulphonate) from complex matrices. The choice of method is primarily dictated by the polar and ionic nature of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. However, Disodium 1,1'-iminobis(ethanesulphonate) lacks a significant chromophore, which makes direct detection by UV-Vis spectrophotometry challenging. To overcome this limitation, derivatization strategies are often employed to introduce a chromophoric or fluorophoric tag to the molecule.

Alternatively, separation can be achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for highly polar compounds. A HILIC column, in conjunction with a mobile phase consisting of a high percentage of organic solvent and a small amount of aqueous buffer, can effectively retain and separate polar analytes. nih.gov

For the analysis of structurally similar compounds, such as taurine (B1682933), reversed-phase HPLC methods have been developed following derivatization. For instance, derivatization with phenylisothiocyanate (PITC) allows for UV detection at 254 nm. nih.gov Another approach involves derivatization with 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), with the resulting derivative being detectable at 470 nm. jst.go.jp Similarly, fluorescamine (B152294) has been used as a pre-column derivatizing agent for taurine, enabling UV detection at 385 nm. nih.gov A well-established method for taurine analysis in various matrices utilizes derivatization with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol, followed by isocratic elution on a C18 column and UV detection at 350 nm. tandfonline.com

A potential HPLC method for Disodium 1,1'-iminobis(ethanesulphonate) could involve a reversed-phase C18 column with a mobile phase tailored to the derivatized compound. For example, a mobile phase of tetrahydrofuran-acetonitrile-phosphate buffer has been successfully used for fluorescamine-derivatized taurine. nih.gov

Table 1: Potential HPLC Methods for Derivatized Disodium 1,1'-iminobis(ethanesulphonate) (based on taurine analysis)

| Derivatizing Agent | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Phenylisothiocyanate (PITC) | Reversed-phase | Not specified | UV (254 nm) | nih.gov |

| 4-fluoro-7-nitrobenzofurazan (NBD-F) | Octadecyl silane (B1218182) (ODS) | Disodium hydrogenphosphate-citric acid buffer (pH 5.4) with tetrabutylammonium (B224687) bromide and acetonitrile (B52724) (7:3) | UV-Vis (470 nm) | jst.go.jp |

| Fluorescamine | Bondclone C-18 (10 µm) | Tetrahydrofuran-acetonitrile-phosphate buffer (15 mM, pH 3.5) (4:24:72, v/v/v) | UV (385 nm) | nih.gov |

Ion Chromatography

Given its ionic nature, ion chromatography (IC) is a highly suitable technique for the analysis of Disodium 1,1'-iminobis(ethanesulphonate). wikipedia.org This method separates ions based on their affinity to an ion-exchange resin. For the analysis of this compound, which is an anion in solution, anion-exchange chromatography would be employed.

The stationary phase in anion-exchange chromatography is positively charged and attracts negatively charged molecules. wikipedia.org The separation is typically achieved using an aqueous eluent containing competing ions, such as hydroxide (B78521) or carbonate. Suppressed conductivity detection is a common and sensitive method for detecting the separated ions.

A study on the determination of various sulfonic acids and alkylsulfates utilized a gradient elution with sodium hydroxide, methanol, and acetonitrile, demonstrating the capability of IC to separate a wide range of sulfonated compounds. nih.gov For amino acids, which share some structural similarities with the target compound, ion-exchange chromatography has been a long-standing analytical method. acs.orggriffith.edu.au

Table 2: Illustrative Ion Chromatography System for Anion Analysis

| Component | Description |

|---|---|

| Column | Anion-exchange column (e.g., polystyrene-divinylbenzene based) |

| Eluent | Sodium hydroxide or sodium carbonate/bicarbonate buffer |

| Detection | Suppressed conductivity |

| Suppressor | Anion self-regenerating suppressor |

Spectroscopic Detection and Quantification Techniques

Spectroscopic methods are invaluable for the structural elucidation and quantification of Disodium 1,1'-iminobis(ethanesulphonate).

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of the compound. A patent describing the synthesis of a related compound, disodium 2,2'-dithiobis(ethanesulphonate), mentions the use of NMR for product characterization, indicating its utility for this class of compounds. google.com For Disodium 1,1'-iminobis(ethanesulphonate), the ¹H NMR spectrum would be expected to show signals corresponding to the ethanesulphonate protons, and the ¹³C NMR would show peaks for the carbon atoms in the ethyl groups. The chemical shifts and coupling patterns would provide definitive structural information. For reference in NMR analysis, sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) is often used as an internal standard in aqueous samples. acs.org

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the compound and its fragments, allowing for molecular weight determination and structural confirmation. When coupled with a chromatographic system (e.g., LC-MS), it becomes a highly specific and sensitive analytical tool. For sulfonated compounds, derivatization can enhance ionization efficiency in electrospray ionization (ESI) mass spectrometry. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of Disodium 1,1'-iminobis(ethanesulphonate) would be expected to show characteristic absorption bands for the S=O stretching of the sulfonate groups, as well as N-H bending and C-H stretching vibrations.

Electrochemical and Potentiometric Methods

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds. While Disodium 1,1'-iminobis(ethanesulphonate) itself may not be readily electroactive, its presence can be detected indirectly or through the use of modified electrodes.

Electrochemical sensors have been developed for the detection of the structurally related compound, taurine. These sensors often utilize modified electrodes to enhance sensitivity and selectivity. For instance, a sensor based on a polystyrene sulfonate-carbon nanopowders composite has been used for the determination of copper ions, demonstrating the utility of sulfonate-functionalized materials in electrochemical sensing. nih.gov Another approach for taurine detection involves its electro-oxidation on a modified glassy carbon electrode. The development of electrochemical sensors for aromatic amines has also been reported, which could potentially be adapted for the analysis of Disodium 1,1'-iminobis(ethanesulphonate). rsc.org

Potentiometric methods, which measure the potential difference between two electrodes, could also be explored. The development of an ion-selective electrode (ISE) sensitive to the iminobis(ethanesulphonate) anion is a theoretical possibility, though no specific examples for this compound are currently documented.

Derivatization Strategies for Enhanced Analytical Performance

As previously mentioned, derivatization is a key strategy for improving the detectability of Disodium 1,1'-iminobis(ethanesulphonate), particularly for HPLC with UV or fluorescence detection. The secondary amine group in the molecule is the primary target for derivatization.

Common derivatizing reagents for amines include:

o-Phthalaldehyde (OPA) : Reacts with primary and secondary amines in the presence of a thiol to form fluorescent isoindole derivatives. tandfonline.com

Fluorescamine : Reacts with primary amines to form fluorescent products. nih.gov

Phenylisothiocyanate (PITC) : Reacts with amines to form phenylthiocarbamoyl derivatives that are UV-active. nih.gov

4-Fluoro-7-nitrobenzofurazan (NBD-F) : A fluorogenic reagent that reacts with primary and secondary amines. jst.go.jp

Pyridine-3-sulfonyl chloride : Has been used for the derivatization of bisphenols and could potentially be applied to amines. researchgate.net

The choice of derivatizing agent will depend on the desired detection method and the specific analytical requirements. The reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete and reproducible derivatization. researchgate.net

Development of Reference Standards and Quality Control Protocols

The availability of a well-characterized reference standard is essential for the accurate quantification of Disodium 1,1'-iminobis(ethanesulphonate). Currently, there is no official reference standard for this compound listed in major pharmacopoeias such as the United States Pharmacopeia (USP). usp.orguspbpep.com Therefore, the in-house preparation and rigorous characterization of a reference standard are necessary. This would involve synthesis followed by purification and comprehensive analysis using techniques such as NMR, MS, and elemental analysis to confirm its identity and purity.

Quality control (QC) protocols are crucial to ensure the consistency and quality of the compound. These protocols should include specifications for identity, purity, and content. The analytical methods described in this article would form the basis of these QC tests. For instance, an HPLC method could be used to determine the purity of the compound and to quantify any impurities. The control of genotoxic impurities, such as sulfonate esters, is a significant concern in the pharmaceutical industry, and appropriate analytical methods should be in place to monitor for their potential presence. nih.govresearchgate.netresearchgate.net The use of aromatic sulfonic acids in drug manufacturing is common, and regulatory frameworks exist to control their levels in final products. capitalresin.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Disodium 1,1'-iminobis(ethanesulphonate) |

| Disodium 2,2'-dithiobis(ethanesulphonate) (dimesna) |

| Taurine |

| Phenylisothiocyanate (PITC) |

| 4-fluoro-7-nitrobenzofurazan (NBD-F) |

| Fluorescamine |

| o-phthalaldehyde (OPA) |

| 2-mercaptoethanol |

| Tetrahydrofuran |

| Acetonitrile |

| Sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) |

| Pyridine-3-sulfonyl chloride |

| Isopropamide Iodide |

Emerging Research Directions and Future Perspectives for Disodium 1,1 Iminobis Ethanesulphonate

Sustainable Synthesis and Green Chemistry Approaches

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For Disodium (B8443419) 1,1'-iminobis(ethanesulphonate), a key research thrust lies in advancing its production beyond traditional routes, which may involve hazardous reagents and generate significant waste.

Modern synthetic chemistry is increasingly focused on "green" principles, which aim to reduce the environmental impact of chemical processes. Research into the synthesis of related aminosulfonates and aminophosphonates provides a roadmap for future investigations. For instance, the development of one-pot syntheses and the use of recyclable catalysts are promising avenues. organic-chemistry.org The application of bio-inspired catalysts, such as those derived from orange peel powder for the synthesis of α-aminophosphonates, showcases the potential for using natural and renewable resources in producing structurally similar compounds. nanobioletters.com

Furthermore, the industrial production of taurine (B1682933) (2-aminoethanesulfonic acid), a structurally related compound, is moving towards safer and more sustainable methods, shifting from the hazardous ethylene (B1197577) oxide process to routes starting from monoethanolamine. researchgate.net This trend underscores the importance of developing greener pathways for aminosulfonates. Future research could focus on enzymatic or chemo-enzymatic routes to construct the iminobis(ethanesulphonate) backbone, potentially offering high selectivity and milder reaction conditions. The use of greener solvents, such as water or ionic liquids, and the development of continuous flow processes could further enhance the sustainability of its synthesis. organic-chemistry.orgrsc.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Aminosulfonates

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Catalyst | Often strong acids or bases | Bio-catalysts, recyclable catalysts organic-chemistry.orgnanobioletters.com |

| Solvent | Volatile organic compounds | Water, supercritical fluids, ionic liquids rsc.org |

| Reaction Conditions | High temperature and pressure | Mild, ambient conditions |

| Atom Economy | Moderate to low | High, one-pot reactions |

| Waste Generation | Significant | Minimized |

Exploration of Advanced Material Applications

The incorporation of sulfonate groups into polymers is a well-established strategy for creating advanced materials with unique properties, such as ion conductivity and hydrophilicity. researchgate.net This opens up a vast landscape for the potential application of Disodium 1,1'-iminobis(ethanesulphonate) as a monomer or functional additive in materials science.

Sulfonated polymers are at the forefront of research for applications in proton-exchange membranes (PEMs) for fuel cells, filtration membranes, and ion-exchange resins. researchgate.netresearchgate.net The presence of two sulfonate groups in Disodium 1,1'-iminobis(ethanesulphonate) could make it a valuable cross-linking agent or monomer to enhance the ion-exchange capacity and hydrophilicity of polymers. Research on sulfonated porous organic polymers (S-POPs) has demonstrated excellent proton conductivity, a critical property for fuel cell membranes. acs.orgrsc.org

Future research could involve the polymerization of vinyl-functionalized derivatives of iminobis(ethanesulphonate) or its incorporation into existing polymer backbones like polyetheretherketone (PEEK) or polysulfone. researchgate.net The resulting materials could be investigated for their thermal and mechanical stability, ion conductivity, and performance in applications such as water purification, gas separation, and energy storage devices. Furthermore, the introduction of sulfonate groups can enhance the biocompatibility of materials, suggesting potential applications in biomedical devices and drug delivery systems. mdpi.com

Table 2: Potential Applications of Materials Incorporating Iminobis(ethanesulphonate) Moieties

| Application Area | Potential Role of Iminobis(ethanesulphonate) | Desired Material Properties |

| Fuel Cell Membranes | Monomer or cross-linker in PEMs | High proton conductivity, thermal stability acs.orgorientjchem.org |

| Water Treatment | Functional group in filtration membranes | Hydrophilicity, anti-fouling, ion-exchange researchgate.netmdpi.com |

| Biomaterials | Surface modification agent | Biocompatibility, anticoagulant properties mdpi.com |

| Catalysis | Support for solid acid catalysts | High density of acidic sites, stability mdpi.com |

Potential in Environmental Remediation and Decontamination Technologies

The structure of Disodium 1,1'-iminobis(ethanesulphonate), featuring a central nitrogen atom and two sulfonate groups, suggests its potential as a chelating agent. Chelating agents are crucial in environmental remediation for their ability to bind to heavy metal ions, facilitating their removal from contaminated soil and water. frontiersin.orgnih.gov

The remediation of heavy metal-contaminated soil often employs chelating agents to enhance the extraction of toxic metals. mdpi.com While traditional chelators like EDTA are effective, their poor biodegradability raises environmental concerns. mdpi.com This has spurred research into biodegradable alternatives. The iminobis(alkanesulfonate) structure could offer a balance between effective metal chelation and improved environmental compatibility.

Future research should focus on quantifying the binding affinities of Disodium 1,1'-iminobis(ethanesulphonate) for various heavy metal ions (e.g., lead, cadmium, mercury) and comparing its efficacy to existing chelating agents. Studies on its biodegradability and potential ecotoxicity will be critical to establishing its viability as a green remediation agent. mdpi.com Additionally, its application in micellar-enhanced ultrafiltration for wastewater treatment could be explored, where it might act as a chelating surfactant to sequester metal ions. deswater.com The use of aminosulfonic acids as cleaning agents to remove scale and rust further points to the potential of this class of compounds in decontamination applications. irochemical.com

Advanced Theoretical Insights into Complex Chemical Systems

Computational chemistry and theoretical modeling are powerful tools for predicting the properties and behavior of molecules, guiding experimental research and accelerating discovery. For Disodium 1,1'-iminobis(ethanesulphonate), theoretical studies can provide fundamental insights into its structure, reactivity, and interactions.

Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and vibrational frequencies of the molecule. nih.gov This information is crucial for understanding its stability and spectroscopic properties. Furthermore, computational models can predict the coordination chemistry of the compound with various metal ions, elucidating the nature of the metal-ligand bonding and the stability of the resulting chelates. rsc.orgresearchgate.net This is particularly relevant for its potential applications in environmental remediation and as a ligand in coordination chemistry.

Advanced molecular dynamics simulations could be used to study the behavior of this compound in solution and its interactions with polymers or at interfaces. For instance, simulations could model the transport of protons or metal ions through a polymer matrix containing iminobis(ethanesulphonate) units, providing insights for the design of advanced membranes. acs.org

Interdisciplinary Research Opportunities in Chemical Sciences

The unique combination of a secondary amine and two sulfonate groups in Disodium 1,1'-iminobis(ethanesulphonate) creates a versatile platform for interdisciplinary research, bridging organic synthesis, materials science, coordination chemistry, and environmental science.

In the realm of catalysis , the sulfonate groups can act as acidic sites, suggesting the potential for developing novel solid acid catalysts by immobilizing the compound on a support material like silica (B1680970) or zirconia. mdpi.com Such catalysts could be employed in a variety of organic transformations, offering advantages in terms of reusability and reduced environmental impact.

In coordination chemistry , the compound can act as a multidentate ligand, forming complexes with a wide range of metal ions. rsc.org The study of these complexes could reveal interesting structural motifs and properties, with potential applications in areas such as magnetic materials, luminescent sensors, or catalysis. The sulfonate group's ability to participate in both metal coordination and hydrogen bonding offers a delicate balance that can be exploited to create complex supramolecular architectures. rsc.orgresearchgate.net

The intersection with biomaterials science is also promising. Sulfonated molecules are known to interact with biological systems, and research into sulfonated biomaterials for tissue engineering and drug delivery is an active area. mdpi.com Investigating the biological interactions of Disodium 1,1'-iminobis(ethanesulphonate) could lead to new applications in the biomedical field.

Finally, its structural similarity to taurine , a naturally occurring aminosulfonic acid with important physiological roles, including antioxidant activity, suggests potential avenues for research in biochemistry and medicinal chemistry. nih.gov While a direct biological role is speculative, the chemical properties of the iminobis(ethanesulphonate) structure may inspire the design of new therapeutic agents or biological probes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.